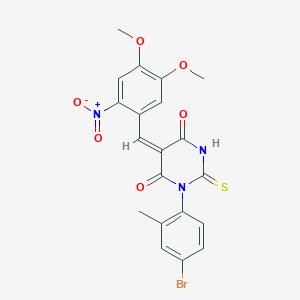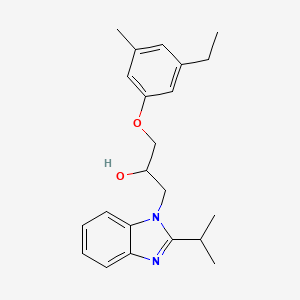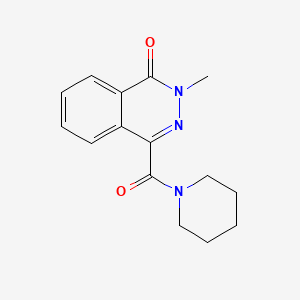![molecular formula C17H22N2 B5116936 N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine, commonly known as ibogaine, is a psychoactive substance that is derived from the root bark of the Tabernanthe iboga plant found in West Africa. It has been traditionally used in spiritual and medicinal practices by the Bwiti tribe in Gabon. Ibogaine has recently gained attention as a potential treatment for addiction to opioids, cocaine, and other substances.
作用机制
The exact mechanism of action of ibogaine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. Ibogaine has been shown to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Ibogaine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in EEG patterns. Ibogaine has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using ibogaine in lab experiments is its ability to reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. This makes it a useful tool for studying addiction and potential treatments for addiction. However, ibogaine has several limitations for lab experiments, including its complex synthesis method and potential toxicity at high doses.
未来方向
There are several potential future directions for ibogaine research. One area of research is the development of safer and more efficient synthesis methods for ibogaine. Another area of research is the development of ibogaine analogs that may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of ibogaine and its potential therapeutic effects on addiction, depression, and anxiety.
合成方法
Ibogaine is a complex molecule that requires multiple steps for its synthesis. The most common method for synthesizing ibogaine involves the reaction of voacangine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ibogaine. This reaction is followed by a series of purification steps to obtain pure ibogaine.
科学研究应用
Ibogaine has been studied for its potential therapeutic effects on addiction, depression, and anxiety. Several studies have shown that ibogaine can reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. It has also been shown to have antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-4-16-15(3-1)14(11-19-16)7-8-18-17-10-12-5-6-13(17)9-12/h1-4,11-13,17-19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECIGCDJBMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)

![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)